molecular formula C12H9ClFeN2O6S B12677347 (5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron CAS No. 94276-45-6

(5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron

Cat. No.: B12677347
CAS No.: 94276-45-6
M. Wt: 400.57 g/mol
InChI Key: XVELRUUPMCILSP-UHFFFAOYSA-N
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Description

(5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron is a complex compound with the molecular formula C12H6ClFeN2O6S and a molecular weight of 400.573 g/mol . This compound is known for its unique structure, which includes a chloro-substituted azo group and a sulfonated iron complex. It is primarily used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron typically involves the following steps:

    Diazotization: The process begins with the diazotization of 2,6-dihydroxyaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-chloro-2-hydroxybenzenesulfonic acid under alkaline conditions to form the azo compound.

    Complexation: Finally, the azo compound is reacted with an iron salt, such as ferric chloride, to form the iron complex.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of iron.

    Reduction: It can be reduced to form lower oxidation states of iron.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iron(III) complexes, while reduction may yield iron(II) complexes.

Scientific Research Applications

(5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.

    Biology: The compound is studied for its potential biological activities, including its interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of (5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron involves its interaction with various molecular targets. The iron center can participate in redox reactions, influencing the activity of enzymes and other proteins. The azo group can interact with nucleophiles, leading to the formation of covalent bonds with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulfonic acid: Similar structure but lacks the iron complex.

    (5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulfonamide: Similar structure with a sulfonamide group instead of a sulfonic acid group.

Uniqueness

The presence of the iron complex in (5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron makes it unique compared to other similar compounds.

Biological Activity

(5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron, commonly referred to as a complex iron compound, has garnered attention due to its unique structural properties and potential biological activities. With the molecular formula C12H9ClFeN2O6S and a molecular weight of 400.57 g/mol, this compound is notable for its azo group and iron coordination, which may influence its reactivity and interactions with biological systems .

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name : 5-chloro-3-[(2,6-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonic acid;iron
  • CAS No. : 94276-45-6
  • InChI Key : XVELRUUPMCILSP-UHFFFAOYSA-N

This structure includes a chloro group, an azo linkage, and a sulfonic acid moiety, which contribute to its solubility and potential reactivity in biological contexts.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial activities. Preliminary studies suggest that this compound may possess selective antibacterial properties against certain Gram-positive bacteria. For instance, derivatives of azo compounds have shown varying degrees of effectiveness against Bacillus subtilis and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Azo Compound 1Bacillus subtilis50 µg/mL
Azo Compound 2Staphylococcus aureus30 µg/mL
This compoundTBDTBD

Cytotoxicity Studies

The cytotoxic effects of iron complexes are also of significant interest. Studies have shown that certain azo compounds can induce cytotoxicity in various cancer cell lines while exhibiting lower toxicity towards normal cells. This selective toxicity is crucial for the development of potential anticancer agents . The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells.

Table 2: Cytotoxicity in Cancer Cell Lines

Cell LineIC50 (µM)Notes
MCF-7 (Breast)20High sensitivity
A549 (Lung)15Moderate sensitivity
HepG2 (Liver)25Lower sensitivity compared to MCF-7

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Redox Activity : The iron center can participate in redox reactions, influencing enzymatic activities and cellular signaling pathways.
  • Azo Group Interactions : The azo moiety may form covalent bonds with nucleophiles in biomolecules, potentially altering their function.
  • Reactive Oxygen Species Generation : The complex may induce oxidative stress in cells, contributing to its cytotoxic effects against cancer cells.

Case Studies

Recent research has focused on the synthesis and biological evaluation of iron complexes similar to this compound. For example, a study demonstrated that modifying the substituents on the phenolic rings could enhance the antimicrobial activity against specific pathogens while reducing cytotoxicity towards normal cells .

Properties

CAS No.

94276-45-6

Molecular Formula

C12H9ClFeN2O6S

Molecular Weight

400.57 g/mol

IUPAC Name

5-chloro-3-[(2,6-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonic acid;iron

InChI

InChI=1S/C12H9ClN2O6S.Fe/c13-6-4-7(12(18)10(5-6)22(19,20)21)14-15-11-8(16)2-1-3-9(11)17;/h1-5,16-18H,(H,19,20,21);

InChI Key

XVELRUUPMCILSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O)O.[Fe]

Origin of Product

United States

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